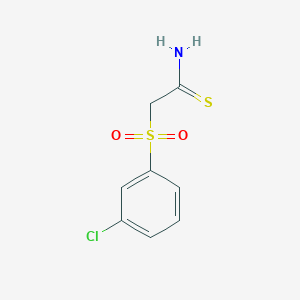

2-(3-Chlorobenzenesulphonyl)thioacetamide

Description

Contextualizing the Benzenesulphonyl and Thioacetamide (B46855) Functional Groups in Chemical Sciences

The benzenesulphonyl group, a core component of sulfonamides, is of paramount importance in the chemical and pharmaceutical sciences. Benzenesulfonamides are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide array of therapeutic agents. ijpsonline.com This structural motif is found in drugs with diverse biological activities, including antibacterial (sulfonamide antibiotics), diuretic, antidiabetic, and anti-inflammatory agents. ijpsonline.comdrugbank.com The sulfonamide functional group is a key building block for many therapeutic molecules, and its derivatives are often investigated for their potential as enzyme inhibitors, particularly against carbonic anhydrase, which is implicated in various diseases. nih.govsigmaaldrich.comrsc.org The synthesis of benzenesulfonamides is typically achieved through the reaction of benzenesulfonyl chloride with amines. ekb.eg

The thioacetamide functional group is a versatile reagent in organic synthesis, primarily valued as a sulfur source for the construction of carbon-sulfur bonds, which are integral to many pharmaceuticals and agrochemicals. marketpublishers.com Thioacetamide is widely used for the synthesis of organic and inorganic compounds, often serving as a convenient in-situ source of sulfide (B99878) ions or hydrogen sulfide, which is crucial for creating sulfur-containing heterocycles and metal sulfides for materials science applications like semiconductors and catalysts. marketpublishers.comwikipedia.orgchemeurope.com It is prepared by treating acetamide (B32628) with phosphorus pentasulfide. chemeurope.comblogspot.com The reactivity of the thioacetamide moiety allows it to participate in various transformations, including reactions with electrophiles and cyclization reactions to form heterocyclic systems. mdpi.com For instance, thioacetamide derivatives react with sulfonyl azides to afford N'-sulfonylated amidines, an important class of compounds in medicinal chemistry. researchgate.net

Table 1: Physicochemical Properties of Representative Precursors

| Property | Thioacetamide | 4-Chlorobenzenesulfonyl chloride |

|---|---|---|

| IUPAC Name | Ethanethioamide | 4-chlorobenzenesulfonyl chloride |

| CAS Number | 62-55-5 | 98-60-2 |

| Molecular Formula | C₂H₅NS | C₆H₄Cl₂O₂S |

| Molecular Weight | 75.13 g/mol | 211.07 g/mol |

| Appearance | White/colourless crystalline solid | White to light yellow solid |

| Melting Point | 115 °C | 50-52 °C |

Data sourced from references wikipedia.orgchemeurope.comnih.gov.

Significance of the 2-(3-Chlorobenzenesulphonyl)thioacetamide Scaffold in Contemporary Organic Chemistry

While specific research on this compound is not extensively documented in publicly available literature, the significance of its structural scaffold can be inferred from the chemical properties of its components. This scaffold represents a hybrid molecule that marries the electrophilic character of the sulfonyl group with the nucleophilic and sulfur-donating capabilities of the thioacetamide moiety.

The combination of these two functional groups within a single molecule creates a platform for diverse chemical transformations. Research has shown that thioacetamide derivatives bearing an active methylene (B1212753) group can react with sulfonyl azides to produce N-sulfonylacetamidines. researchgate.net This suggests that the this compound scaffold could serve as a precursor to highly functionalized amidine derivatives, which are valuable in synthetic and medicinal chemistry. researchgate.net

Furthermore, the thioamide portion of the molecule can be utilized in Hantzsch-type reactions to construct thiazole (B1198619) rings, a common heterocyclic core in many biologically active compounds. The benzenesulfonamide (B165840) part, particularly with a chlorine substituent, is a well-known pharmacophore that enhances binding to biological targets, such as the active sites of enzymes like carbonic anhydrase. rsc.orgacs.org The presence of the 3-chloro substituent on the benzene (B151609) ring can influence the molecule's electronic properties and lipophilicity, potentially fine-tuning its biological activity. Therefore, the this compound scaffold is a promising, albeit underexplored, platform for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Research Landscape and Emerging Trends in Thioacetamide Chemistry

The field of thioacetamide chemistry is dynamic, with several emerging trends focused on expanding its synthetic utility and improving reaction efficiency. Thioacetamide continues to be a cornerstone reagent for sulfurization, valued for its ability to act as a more manageable and safer source of hydrogen sulfide compared to the gas itself. marketpublishers.comblogspot.com

A significant trend is the use of thioacetamide and its derivatives in multicomponent reactions (MCRs). MCRs allow for the construction of complex molecular architectures in a single step from three or more reactants, offering high atom economy and efficiency. Thioamides are excellent substrates in such reactions for the synthesis of a wide range of heterocyclic compounds, which are of great interest in pharmaceutical research. mdpi.com For example, reactions involving thioacetamide and N-arylmaleimides can lead to various complex heterocyclic products depending on the reaction conditions. mdpi.com

Another area of active research is the development of more environmentally benign synthetic protocols. This includes performing reactions under solvent-free or aqueous conditions. Studies on the reaction of thioacetamide derivatives with sulfonyl azides have demonstrated that these reactions can proceed efficiently in the absence of a solvent at elevated temperatures, which minimizes waste and avoids the use of potentially toxic solvents. researchgate.net In materials science, thioacetamide remains a key precursor for the controlled synthesis of metal sulfide nanoparticles and thin films, with ongoing research focused on tailoring the properties of these materials for applications in electronics and photovoltaics. marketpublishers.com The versatility of thioacetamide ensures it will remain a key player in advancing chemical sciences. marketpublishers.com

Table 2: Examples of Bioactive Compounds Containing Benzenesulfonamide or Thioamide Moieties

| Compound Class | Example | Primary Application/Activity | Moiety |

|---|---|---|---|

| Diuretics | Furosemide | Treatment of edema and hypertension | Benzenesulfonamide |

| Antidiabetics | Glibenclamide (Glyburide) | Treatment of type 2 diabetes | Benzenesulfonamide |

| Anti-inflammatory | Celecoxib | COX-2 inhibitor for arthritis | Benzenesulfonamide |

| Anticancer Agents | Dorzolamide | Carbonic anhydrase inhibitor (glaucoma) | Thiophenesulfonamide |

| Antitubercular Agents | Ethionamide | Treatment of tuberculosis | Thioamide |

Data sourced from references ijpsonline.comdrugbank.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)sulfonylethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S2/c9-6-2-1-3-7(4-6)14(11,12)5-8(10)13/h1-4H,5H2,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBDTGBMTJETBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483657 | |

| Record name | 2-(3-chlorobenzenesulphonyl)thioacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59865-86-0 | |

| Record name | 2-[(3-Chlorophenyl)sulfonyl]ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59865-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-chlorobenzenesulphonyl)thioacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Chlorobenzenesulphonyl Thioacetamide and Its Analogues

Direct Synthesis Routes to 2-(3-Chlorobenzenesulphonyl)thioacetamide

The direct synthesis of this compound is not extensively documented in publicly available literature, necessitating a proposed synthetic pathway based on established organic chemistry principles. The logical approach involves the sequential construction of the molecule, focusing on the formation of the core acetamide (B32628) structure, followed by thiolation and sulphonylation.

Precursor Synthesis and Functional Group Introduction

The synthesis would likely commence with a readily available starting material, such as 2-chloroacetamide (B119443). This precursor already contains the acetamide backbone. The key challenge lies in the introduction of the 3-chlorobenzenesulphonyl group at the alpha-carbon position. A plausible route would involve the reaction of 2-chloroacetamide with the sodium salt of 3-chlorothiophenol (B146429) to form an intermediate thioether. Subsequent oxidation of the thioether to the corresponding sulphone would yield 2-(3-chlorophenylsulphonyl)acetamide.

Alternatively, the synthesis could start from 3-chlorobenzenesulphonyl chloride and a suitable C2-building block. For instance, the reaction of 3-chlorobenzenesulphonyl chloride with a malonic ester derivative could be a viable route to introduce the sulphonyl group, followed by further functional group transformations to arrive at the desired acetamide precursor.

Thiolation Strategies for Acetamide to Thioacetamide (B46855) Conversion

The conversion of the amide functional group in 2-(3-chlorophenylsulphonyl)acetamide to a thioamide is a critical step. This transformation is typically achieved using a thionating agent. The most common and effective reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction involves heating the amide with Lawesson's reagent in an anhydrous solvent, such as toluene (B28343) or dioxane.

Another classical reagent for this conversion is phosphorus pentasulfide (P₄S₁₀). wikipedia.org The reaction mechanism involves the replacement of the carbonyl oxygen with a sulfur atom. wikipedia.org Careful control of reaction conditions, such as temperature and reaction time, is crucial to ensure high yields and minimize the formation of byproducts.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Anhydrous toluene or dioxane, reflux | Milder conditions, better solubility in organic solvents | Higher cost |

| Phosphorus Pentasulfide (P₄S₁₀) | Anhydrous solvent, heating | Lower cost | Can be harsh, may lead to side reactions |

Sulphonylation Reactions for Benzenesulphonyl Moiety Formation

As outlined in the precursor synthesis, the introduction of the 3-chlorobenzenesulphonyl moiety is a key step. If the synthesis starts with an acetamide derivative, a direct sulphonylation approach could be considered, although this is generally less common for C-sulphonylation of unactivated C-H bonds.

A more practical approach involves the use of 3-chlorobenzenesulphonyl chloride as a building block. This reagent can react with a nucleophilic carbon source to form the C-S bond of the sulphone. For example, the reaction of 3-chlorobenzenesulphonyl chloride with the enolate of an acetamide derivative or a related precursor would be a feasible method. The reaction is typically carried out in the presence of a base to generate the nucleophile.

Approaches to Structurally Related Thioacetamide Compounds

The synthetic methodologies applied to this compound can be extended to a variety of structurally related thioacetamide compounds. These analogues often serve as important intermediates in the synthesis of more complex molecules, particularly heterocycles.

Alpha-Cyanothioacetamide as a Synthetic Building Block in Heterocyclic Synthesis

Alpha-cyanothioacetamide is a versatile and highly reactive building block in organic synthesis, particularly for the construction of heterocyclic systems. Its utility stems from the presence of three reactive centers: the nucleophilic thioamide nitrogen, the electrophilic thioamide carbon, and the acidic α-carbon, which can be readily deprotonated to form a potent nucleophile.

This trifunctional nature allows α-cyanothioacetamide to participate in a wide range of cyclization and multicomponent reactions. For instance, it is a key precursor in the Gewald synthesis of 2-aminothiophenes. In this reaction, α-cyanothioacetamide is condensed with a ketone or aldehyde in the presence of an elemental sulfur and a base.

Furthermore, α-cyanothioacetamide is employed in the synthesis of various other heterocyclic systems, including pyridines, pyrimidines, and thiazoles. Its ability to react with a diverse array of electrophiles and its propensity to undergo intramolecular cyclizations make it an invaluable tool for synthetic chemists. A recent study demonstrated the use of cyanothioacetamide in the multicomponent condensation with carbonyl compounds, enamines, and alkylating reagents to form 2-thionicotinonitrile derivatives. researchgate.net

| Heterocyclic System | Key Reactants with α-Cyanothioacetamide |

| 2-Aminothiophenes | Ketone/Aldehyde, Elemental Sulfur, Base |

| Pyridines | α,β-Unsaturated ketones or aldehydes |

| Thiazoles | α-Haloketones |

| Pyrimidines | Amidines or related compounds |

Reactions of Thioacetamide Derivatives with Sulfonyl Azides for N-Sulfonylacetamidine Formation

The reaction of thioacetamide derivatives with sulfonyl azides provides a direct route to N-sulfonylacetamidines. This transformation is a type of diazo-transfer reaction, where the thioamide acts as the nucleophile attacking the terminal nitrogen of the sulfonyl azide (B81097). The reaction proceeds through a transient intermediate that subsequently eliminates nitrogen gas to afford the N-sulfonylacetamidine.

This reaction is of significant interest as N-sulfonylacetamidines are valuable synthetic intermediates and have been explored for their potential biological activities. The reaction conditions are typically mild, and a variety of substituted thioacetamides and sulfonyl azides can be employed, allowing for the synthesis of a diverse library of N-sulfonylacetamidines.

The general reaction scheme is as follows:

R-C(=S)NH₂ + R'-SO₂N₃ → R-C(=NSO₂R')NH₂ + N₂ + S

This reaction highlights the versatility of the thioamide group and its ability to participate in transformations beyond simple thiolation.

One-Pot Synthetic Procedures Involving Thioacetamide Scaffolds

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and shorter reaction times. For the synthesis of thioacetamide derivatives, several one-pot methodologies have been developed that could be adapted for the preparation of this compound. These methods often involve multi-component reactions where the thioamide is formed in situ and reacts further, or the core structure is assembled from simpler starting materials in a single reaction vessel.

A plausible one-pot approach for the synthesis of N-substituted 2-(arylsulphonyl)thioacetamides could involve the reaction of an arylsulphonyl chloride, an amine, and a sulphur source in a single step. For instance, a three-component reaction of a substituted benzaldehyde, a primary amine, and elemental sulfur can yield aromatic thioamides under catalyst-free conditions. mdpi.com Adapting this for the target molecule, one could envision a reaction between 3-chlorobenzenesulphonyl chloride, an appropriate amino-containing reactant, and a source of sulfur.

Another strategy involves the use of Lawesson's reagent or phosphorus pentasulfide in a one-pot reaction where an amide is formed and subsequently thionated without isolation of the intermediate. organic-chemistry.org For example, a carboxylic acid can be activated and reacted with an amine to form an amide, followed by the addition of a thionating agent to the same reaction mixture to yield the desired thioamide.

The following table outlines a representative one-pot synthetic approach for a generic 2-(arylsulphonyl)thioacetamide.

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | Arylsulphonyl chloride, Aminoacetonitrile | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), Room Temperature | 2-(Arylsulphonyl)acetonitrile |

| 2 | In-situ generated nitrile | H₂S gas, Base catalyst (e.g., Pyridine) | 2-(Arylsulphonyl)thioacetamide |

Heterocyclic Annulation Strategies Utilizing Thioacetamides (e.g., Thiazole (B1198619), Triazole Formation)

Thioamides are versatile building blocks for the synthesis of various heterocyclic compounds due to the reactivity of the thioamide functional group. The sulfur and nitrogen atoms can act as nucleophiles, and the adjacent carbon can be involved in cyclization reactions.

Thiazole Formation:

A well-established method for the synthesis of thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. In the context of this compound, this compound could react with various α-haloketones to produce 2-substituted-4-(3-chlorobenzenesulphonyl)methylthiazoles. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

The general scheme for this reaction is as follows:

Scheme 1: Hantzsch-type synthesis of a thiazole derivative from a 2-(arylsulphonyl)thioacetamide.

The following table presents examples of this annulation strategy.

| Thioacetamide Precursor | α-Haloketone | Resulting Thiazole Derivative |

| This compound | Chloroacetone | 2-Methyl-4-((3-chlorophenyl)sulphonylmethyl)thiazole |

| This compound | 2-Bromoacetophenone | 2-Phenyl-4-((3-chlorophenyl)sulphonylmethyl)thiazole |

| 2-(Phenylsulphonyl)thioacetamide | Ethyl bromopyruvate | Ethyl 2-methyl-4-((phenylsulphonyl)methyl)thiazole-5-carboxylate |

Triazole Formation:

Thioamides can also serve as precursors for the synthesis of triazole derivatives. One approach involves the reaction of thioamides with sulfonyl azides, which can lead to the formation of N-sulfonyl amidines. beilstein-journals.orgnih.gov These intermediates can then undergo further transformations to yield triazoles. For instance, thioacetamide derivatives have been shown to react with sulfonyl azides to produce N-sulfonylacetamidines. researchgate.net

In a different synthetic route, thioacetamide-triazole hybrids have been synthesized by reacting a chloroacetamide derivative with a triazole-thiolate. nih.gov Following this logic, 2-chloro-N-(substituted)acetamides can be reacted with a triazole containing a thiol group to form a thioether linkage, resulting in a thioacetamide-triazole conjugate. nih.gov While this does not form the triazole ring from the thioacetamide itself, it demonstrates the utility of the thioacetamide scaffold in constructing complex heterocyclic systems.

A potential reaction pathway for the formation of a triazole derivative is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | A suitably substituted hydrazine | Cyclocondensation | A substituted 1,2,4-triazole |

| 2-Chloro-N-(aryl)acetamide | 1H-1,2,4-Triazole-3-thiol | Nucleophilic substitution | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(aryl)acetamide |

Chemical Reactivity and Transformative Processes of 2 3 Chlorobenzenesulphonyl Thioacetamide

Electrophilic and Nucleophilic Reactions of the Thioacetamide (B46855) Moiety

The thioacetamide group, characterized by the C=S double bond, is a versatile functional group that can exhibit both nucleophilic and electrophilic properties. The sulfur atom, with its lone pairs of electrons, is the primary site of nucleophilicity, while the carbon atom is electrophilic. The presence of the adjacent α-sulphonyl group acidifies the methylene (B1212753) protons, adding another layer of reactivity.

The sulfur atom of the thioamide functional group is susceptible to oxidation, a process analogous to the metabolic activation of other thioamides. ethz.ch This typically occurs in a stepwise manner, mediated by various oxidizing agents or enzymatic systems like flavoprotein monooxygenases or cytochromes P450. ethz.ch

The initial oxidation of 2-(3-Chlorobenzenesulphonyl)thioacetamide would yield the corresponding S-oxide, 2-(3-Chlorobenzenesulphonyl)acetimidoyl-sulfenic acid. Further oxidation of this intermediate leads to the formation of the more reactive S,S-dioxide. ethz.ch These oxidized species are often unstable and can serve as precursors to further transformations, such as elimination of the sulfur moiety to form amides or nitriles. ethz.ch

| Reactant | Oxidized Intermediate 1 | Oxidized Intermediate 2 |

| This compound | 2-(3-Chlorobenzenesulphonyl)acetimidoyl-sulfenic acid (S-oxide) | 2-(3-Chlorobenzenesulphonyl)acetimidoyl-sulfinic acid (S,S-dioxide) |

This interactive table summarizes the sequential oxidation products of the thioacetamide moiety.

The nucleophilic sulfur atom of the thioacetamide moiety readily reacts with a variety of electrophilic reagents. A notable example is the reaction of 2-arylthioacetamides with sulfonyl azides. This reaction proceeds efficiently to form active-methylene N-sulfonylacetamidines. researchgate.net Research has shown that this transformation tolerates the presence of electron-withdrawing groups, such as a sulphonyl group, at the C-2 position of the thioacetamide. researchgate.net Therefore, this compound is expected to react with sulfonyl azides, such as tosyl azide (B81097), to yield the corresponding N-sulfonylamidine derivative. The reaction typically proceeds by the nucleophilic attack of the thioamide sulfur on the terminal nitrogen of the azide, followed by rearrangement and elimination of dinitrogen.

| Thioacetamide Derivative | Electrophile | Product | Reaction Conditions |

| This compound | Tosyl azide | N-Tosyl-2-(3-chlorobenzenesulphonyl)acetamidine | Solvent-free, 80 °C |

| 2-Cyanothioacetamide | Mesyl azide | N-Mesyl-2-cyanoacetamidine | Solvent-free, 80 °C |

| 2-Phenylthioacetamide | 4-Fluorophenylsulfonyl azide | N-(4-Fluorophenylsulfonyl)-2-phenylacetamidine | Solvent-free, 80 °C |

This interactive table presents examples of reactions between thioacetamide derivatives and electrophilic sulfonyl azides, based on established methodologies. researchgate.net

While the sulfur atom is the primary nucleophilic center, the carbon atom of the thiocarbonyl group (C=S) is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of tetrahedral intermediates that can subsequently undergo various transformations. For instance, hydrolysis under acidic or basic conditions would convert the thioamide to the corresponding amide, 2-(3-Chlorobenzenesulphonyl)acetamide.

Furthermore, the protons on the methylene group positioned between the sulphonyl and thioamide moieties are significantly acidic due to the electron-withdrawing effects of both groups. Abstraction of one of these protons by a base generates a stabilized carbanion. This carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, such as alkylation or condensation with carbonyl compounds.

Reactions Involving the Sulphonyl Group

The sulphonyl group is generally robust and chemically stable. However, the carbon-sulfur bond of the arylsulphonyl group can be cleaved or modified under specific, often catalytic, conditions.

The cleavage of the relatively inert aryl C(sp²)–SO₂ bond has become an area of significant research, enabling the use of arylsulfones as arylation reagents. nih.gov Transition-metal catalysis, particularly with nickel complexes, has proven effective for the desulfonylative cross-coupling of arylsulfones. nih.govmdpi.com For an unsymmetrical diarylsulfone, cleavage typically occurs at the C–SO₂ bond linked to the more electron-poor aryl ring. mdpi.com In the case of this compound, these methods could potentially be adapted to cleave the 3-chlorophenyl-SO₂ bond, allowing for the coupling of the 3-chlorophenyl group with other fragments, such as arylboronic acids in a Suzuki-Miyaura-type reaction. mdpi.com

| Reaction Type | Catalyst System | Potential Transformation |

| Desulfonylative Suzuki Coupling | Ni(PPh₃)₂Cl₂ / Mg | Cleavage of Aryl-SO₂ bond and coupling with an arylboronic acid |

| Desulfonylative C-H Arylation | Photocatalyst / Hantzsch ester | Cleavage of Aryl-SO₂ bond and arylation of a heterocycle |

| Reductive Desulfonylation | SmI₂ or other strong reductants | Complete removal of the arylsulphonyl group |

This interactive table summarizes potential catalytic methods for the modification and cleavage of the arylsulphonyl linkage.

Rearrangement reactions involving arylsulphonyl groups are known, though they often require specific structural features or reaction conditions. The Jacobsen rearrangement, for example, involves the migration of an alkyl group on a polyalkylbenzenesulfonic acid under the influence of sulfuric acid. wikipedia.org

A more relevant potential pathway may be analogous to the Smiles rearrangement. In studies of deprotonated N-acyl aromatic sulfonamides, a Smiles-type rearrangement has been observed where a heteroatom from the acyl group (e.g., carbonyl oxygen) attacks the ipso-carbon of the arylsulphonyl group, leading to fragmentation. nist.gov It is conceivable that under basic conditions, the nitrogen or sulfur atom of the thioamide moiety in this compound could undergo an intramolecular nucleophilic attack on the ipso-carbon of the 3-chlorophenyl ring, initiating a rearrangement cascade. This remains a theoretical pathway for this specific molecule but is based on precedent in structurally related systems. nist.gov

Aromatic Substitutions on the Chlorobenzene (B131634) Ring

The chlorobenzene ring in this compound bears two deactivating groups. The chloro substituent is weakly deactivating, while the sulphonyl group is strongly deactivating. wikipedia.orgstudymind.co.uk This combination renders the aromatic ring significantly less reactive than benzene (B151609) itself towards electrophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such a reaction on a disubstituted benzene, such as the core of this compound, is determined by the directing effects of the existing substituents. libretexts.orgmsu.edu

The two substituents on the ring exert opposing influences:

Sulphonylthioacetamide Group (-SO2SCH2CONH2): The sulphonyl portion (-SO2-) of this substituent is a powerful electron-withdrawing group, primarily due to the high electronegativity of the oxygen atoms. wikipedia.org It strongly deactivates the ring by induction and resonance, making it a strong deactivating group and a meta-director. wikipedia.orgquora.com It directs incoming electrophiles to the meta position because the ortho and para positions are more strongly deactivated.

In this compound, the substituents are positioned meta to each other. The sulphonyl group is at C1 and the chloro group is at C3. Their directing effects are therefore antagonistic. libretexts.orgmsu.edu The powerful deactivating and meta-directing sulphonyl group will exert the dominant influence on the reaction's regioselectivity.

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Reactivity | Directing Influence |

|---|---|---|---|---|

| -Cl (Chloro) | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para |

| -SO2R (Sulphonyl) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating | Meta |

Given the positions of the existing groups (C1 for -SO2R and C3 for -Cl), the potential sites for electrophilic attack are C2, C4, C5, and C6. The sulphonyl group strongly directs to its meta position (C5), while the chloro group directs to its ortho positions (C2, C4) and its para position (C6). Due to the powerful deactivating nature of the sulphonyl group, the most probable, albeit slow, reaction would occur at the position least deactivated, which is C5.

| Position on Ring | Influence from -SO2R (at C1) | Influence from -Cl (at C3) | Predicted Outcome |

|---|---|---|---|

| C2 | Ortho (Strongly Disfavored) | Ortho (Favored) | Minor product, if any. Sterically hindered. |

| C4 | Para (Strongly Disfavored) | Ortho (Favored) | Very minor product, if any. |

| C5 | Meta (Favored) | Meta (Disfavored) | Most likely major product due to dominant meta-directing effect of the -SO2R group. |

| C6 | Ortho (Strongly Disfavored) | Para (Favored) | Minor product, if any. |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (NAS), particularly via the SNAr mechanism, is a plausible reaction for aryl halides but is subject to stringent electronic requirements. wikipedia.orgchemistrysteps.com The SNAr mechanism involves a two-step process: nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.compressbooks.pub

For this mechanism to be effective, two conditions must be met:

The presence of a good leaving group (such as a halide).

The presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgbyjus.com

In this compound, the chlorine atom serves as a potential leaving group. The sulphonylthioacetamide group is a strong EWG. However, its position is critical. The EWG is located at the C1 position, while the leaving group (Cl) is at the C3 position. They are meta to each other.

An EWG facilitates the reaction by stabilizing the negative charge of the Meisenheimer complex through resonance. This stabilization is only possible when the EWG is ortho or para to the site of nucleophilic attack. libretexts.orgyoutube.com An EWG in the meta position cannot delocalize the negative charge of the intermediate via resonance, and thus provides no significant stabilization. libretexts.org Consequently, the activation barrier for the reaction remains prohibitively high.

| Requirement for SNAr | Presence in Compound | Evaluation |

|---|---|---|

| Good Leaving Group | Yes (-Cl) | Requirement met. |

| Strong Electron-Withdrawing Group (EWG) | Yes (-SO2R) | Requirement met. |

| EWG is Ortho or Para to Leaving Group | No (EWG is Meta) | Crucial requirement NOT met. |

Due to the meta relationship between the strongly deactivating sulphonyl group and the chloro leaving group, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.

Derivatization Strategies and Analogue Chemistry of 2 3 Chlorobenzenesulphonyl Thioacetamide

Aryl Ring Modification and Substitution Patterns

The 3-chlorobenzenesulphonyl moiety is a key component for derivatization. The reactivity of the benzene (B151609) ring can be exploited to introduce a variety of substituents at different positions, thereby influencing the electronic and steric properties of the molecule.

The introduction of additional halogen atoms onto the benzene ring of benzenesulfonamide (B165840) analogues can significantly impact their biological activity. Halogens can alter the lipophilicity, metabolic stability, and binding interactions of the molecule. The synthesis of halogenated benzenesulfonamides is a well-established area of medicinal chemistry. For instance, a series of di-substituted benzenesulfonamides have been synthesized as selective inhibitors of carbonic anhydrase isoforms, demonstrating the importance of halogenation patterns for biological selectivity. nih.gov The "ring with two tails" approach in inhibitor design often utilizes a halogenated benzene ring as the central scaffold. nih.gov

Table 1: Examples of Halogenated Benzenesulfonamide Analogues and their Synthetic Utility

| Compound Class | Synthetic Precursor | Reagents and Conditions | Resulting Derivative | Reference |

| Di-halogenated benzenesulfonamides | 2-chlorobenzenesulfonamide | N-Bromosuccinimide (NBS), radical initiator | 2-bromo-6-chlorobenzenesulfonamide | nih.gov |

| Fluoro-substituted benzenesulfonamides | Pentafluorobenzenesulfonamide | Amine nucleophiles | Di-meta-substituted fluorinated benzenesulfonamides | acs.org |

This table is illustrative and based on derivatization of analogous benzenesulfonamide structures.

Table 2: Synthesis of Heteroaryl-Benzenesulfonamide Analogues

| Benzenesulfonamide Precursor | Heterocyclic Reagent | Coupling Method | Resulting Heteroaryl Analogue | Reference |

| Benzenesulfonyl chloride | 2-aminopyridine | Condensation in pyridine/acetone | N-(pyridin-2-yl)benzenesulfonamide | researchgate.net |

| 3-aminobenzenesulfonamide | 4-(4-bromophenyl)-1H-imidazole-2(3H)-thione | Multi-step synthesis | 3-(4-(4-bromophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide | mdpi.com |

This table is illustrative and based on derivatization of analogous benzenesulfonamide structures.

The electronic nature of substituents on the benzene ring plays a critical role in the reactivity of the benzenesulfonamide moiety and can influence its interaction with biological targets. Electron-donating groups (EDGs) such as alkyl and alkoxy groups generally increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. nih.govlumenlearning.com Conversely, electron-withdrawing groups (EWGs) like nitro and cyano groups decrease the ring's reactivity towards electrophiles. lumenlearning.com

In the synthesis of benzenesulfonamide derivatives, the presence of EDGs on the aryl azide (B81097) precursor has been shown to lead to higher yields in copper and visible light-induced coupling reactions. nih.gov Similarly, in the ring-opening of aziridines with aryl amines to form benzenesulfonamide derivatives, amines with electron-releasing groups on the aryl ring react faster. scispace.comresearchgate.net The strategic placement of EDGs and EWGs can be used to fine-tune the electronic properties and, consequently, the biological activity of the target compounds. nih.gov

Thioacetamide (B46855) Linker and Amide Nitrogen Modifications

The thioacetamide linker is another versatile site for derivatization, offering possibilities for modification at both the nitrogen atom and the thiocarbonyl group.

The nitrogen atom of the thioacetamide group can be functionalized with a variety of alkyl and aryl substituents. N-alkylation of amides and thioamides can be achieved under various conditions, including phase-transfer catalysis with microwave irradiation, which provides a rapid and solvent-free method. mdpi.com This allows for the introduction of diverse alkyl chains, which can modulate the lipophilicity and steric profile of the molecule.

N-arylation of amides, a reaction analogous to what could be applied to thioamides, is often accomplished through copper-catalyzed cross-coupling reactions, such as the Goldberg reaction. nih.gov The use of specific ligands can promote this transformation under mild conditions. nih.gov The synthesis of N-aryl thioacetamides can also be achieved through multicomponent reactions involving phenylacetylenes, sulfur, and anilines. researchgate.net These substitutions can introduce extended aromatic systems, potentially leading to new binding interactions with biological targets.

Table 3: Methods for N-Substitution of Amide and Thioamide Analogues

| Substrate Type | Reagents | Reaction Type | Product Type | Reference |

| N-Substituted amides | Alkyl halide, TBAB, K2CO3 | Microwave-assisted PTC | N,N-disubstituted amides | mdpi.com |

| Amides | Aryl iodide, CuI, ligand | Copper-catalyzed N-arylation | N-arylamides | nih.gov |

| Anilines | Phenylacetylene, Sulfur, base catalyst | Multicomponent reaction | N-aryl thioacetamides | researchgate.net |

This table is illustrative and based on derivatization of analogous amide and thioamide structures.

The thiocarbonyl group of the thioacetamide moiety is a reactive functional group that can undergo various transformations. Thioamides can serve as versatile building blocks in the synthesis of heterocyclic compounds. chemrxiv.org For example, they can react with N-substituted maleimides to form complex polycyclic structures. nih.govresearchgate.netresearchgate.net

The thioamide group can also be modified through reactions such as S-alkylation to form thioimidates, which can then be used in further synthetic manipulations. chemrxiv.org Thionation of the corresponding amide (2-(3-chlorobenzenesulphonyl)acetamide) using reagents like Lawesson's reagent or P4S10 is the most direct conceptual route to the parent thioacetamide, and variations of this process can be used to synthesize a range of thiocarbonyl derivatives. chemrxiv.orgorganic-chemistry.org Furthermore, the thioamide group can be involved in peptide modifications and can influence the proteolytic stability of peptides. tandfonline.comacs.org

Design Principles for New Analogues (e.g., Active Substructure Splicing Strategy)

The design of new analogues of 2-(3-Chlorobenzenesulphonyl)thioacetamide is guided by established medicinal chemistry principles aimed at optimizing the compound's pharmacological profile. These strategies involve targeted modifications of the core structure to explore and understand the structure-activity relationships (SAR). A key approach in this endeavor is the active substructure splicing strategy, which involves combining pharmacophoric elements from different bioactive molecules to create a new hybrid compound with potentially enhanced or novel activities.

The core structure of this compound presents several opportunities for derivatization. These can be broadly categorized into modifications of the three primary structural components: the 3-chlorophenyl ring, the benzenesulfonyl group, and the thioacetamide moiety.

Modifications of the 3-Chlorophenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of biological activity in many benzenesulfonamide-containing compounds. For this compound, the chlorine atom at the 3-position can be replaced with other substituents to probe the effects of electronics and sterics on activity. The rationale for these modifications often stems from a desire to modulate properties such as lipophilicity, which can influence cell permeability and target engagement.

Common derivatization strategies for the aryl group include:

Halogen Substitution: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) can systematically alter the electronic and steric properties of the ring.

Alkyl and Alkoxy Groups: Introduction of small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can impact lipophilicity and metabolic stability.

Electron-Withdrawing and Electron-Donating Groups: The introduction of groups like nitro (-NO2) or cyano (-CN) as electron-withdrawing groups, or amino (-NH2) or hydroxyl (-OH) as electron-donating groups, can significantly alter the electronic distribution within the molecule and its potential interactions with biological targets.

Table 1: Proposed Analogues Based on 3-Chlorophenyl Ring Modification

| Analogue | Modification | Rationale |

|---|---|---|

| 2-(3-Fluorobenzenesulphonyl)thioacetamide | Replacement of Chlorine with Fluorine | Investigate the effect of a smaller, more electronegative halogen. |

| 2-(3-Bromobenzenesulphonyl)thioacetamide | Replacement of Chlorine with Bromine | Explore the impact of a larger halogen with different electronic properties. |

| 2-(3-Methylbenzenesulphonyl)thioacetamide | Replacement of Chlorine with a Methyl group | Increase lipophilicity and probe for steric tolerance. |

| 2-(3-Methoxybenzenesulphonyl)thioacetamide | Replacement of Chlorine with a Methoxy group | Introduce a hydrogen bond acceptor and alter electronic properties. |

Modifications of the Thioacetamide Moiety

The thioacetamide group is a key functional component, and its modification can lead to significant changes in the compound's properties. The thioamide can act as a bioisostere for an amide, carboxylic acid, or even a sulfonamide, offering a versatile platform for analogue design. Bioisosteric replacement is a powerful tool to improve pharmacokinetic properties.

Potential modifications to the thioacetamide moiety include:

N-Substitution: The hydrogen atoms on the nitrogen of the thioacetamide can be replaced with various alkyl or aryl groups. This can influence solubility, metabolic stability, and hydrogen bonding capabilities.

Alpha-Substitution: Introduction of substituents at the carbon atom adjacent to the thioamide group can alter the molecule's conformation and steric profile.

Bioisosteric Replacement: The entire thioamide group could be replaced with other functional groups that mimic its size, shape, and electronic properties. Examples include amides, 1,2,4-oxadiazoles, or tetrazoles.

Table 2: Proposed Analogues Based on Thioacetamide Moiety Modification

| Analogue | Modification | Rationale |

|---|---|---|

| N-Methyl-2-(3-chlorobenzenesulphonyl)thioacetamide | Methylation of the thioamide nitrogen | Alter hydrogen bonding potential and lipophilicity. |

| N-Phenyl-2-(3-chlorobenzenesulphonyl)thioacetamide | Arylation of the thioamide nitrogen | Introduce a larger hydrophobic group and potential for π-π interactions. |

| 2-(3-Chlorobenzenesulphonyl)acetamide | Replacement of sulfur with oxygen (amide bioisostere) | Evaluate the importance of the sulfur atom for activity and improve stability. |

Active Substructure Splicing Strategy

The active substructure splicing (or molecular hybridization) strategy involves the covalent linking of two or more pharmacophoric units from different bioactive compounds. This approach aims to create a new chemical entity with a combined or enhanced biological activity profile. In the context of this compound, this could involve splicing the benzenesulfonylthioacetamide core with other known bioactive scaffolds.

For instance, if a particular heterocyclic ring system is known to interact with a target of interest, it could be appended to the core structure. The point of attachment could be the nitrogen of the thioacetamide, the phenyl ring, or by replacing a portion of the core structure. This strategy allows for the exploration of new chemical space and the potential for synergistic interactions with a biological target.

The design of such hybrid molecules requires careful consideration of the spatial arrangement of the pharmacophoric groups to ensure they can adopt a conformation suitable for binding to the intended target.

Spectroscopic and Structural Elucidation of 2 3 Chlorobenzenesulphonyl Thioacetamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-Chlorobenzenesulphonyl)thioacetamide would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the thioamide (-NH₂) protons. The aromatic protons of the 3-chlorobenzenesulphonyl group typically appear as a complex multiplet in the downfield region (δ 7.5-8.0 ppm) due to spin-spin coupling. The methylene protons, situated between the sulfonyl and thioamide groups, would likely resonate as a singlet at approximately δ 4.0-4.5 ppm. The thioamide protons are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but generally falls in the range of δ 8.0-9.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, characteristic signals would include those for the thio-carbonyl carbon (C=S), which is typically found significantly downfield (δ 190-205 ppm). The aromatic carbons of the 3-chlorophenyl ring would appear in the δ 125-140 ppm range, with the carbon attached to the chlorine atom and the sulfonyl group showing distinct chemical shifts. The methylene carbon (-CH₂-) would be expected to resonate in the δ 50-60 ppm region. Combining 1D and 2D NMR experiments like COSY, HSQC, and HMBC allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity. mdpi.compreprints.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 2-(Arylsulphonyl)thioacetamide Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.50 - 7.95 (m) | 127.0 - 138.0 |

| Methylene (-CH₂-) | 4.35 (s) | 55.2 |

| Thioamide (-NH₂) | 9.20 (br s) | - |

| Thio-carbonyl (C=S) | - | 198.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. uni-saarland.de For this compound (C₈H₈ClNO₂S₂), the calculated molecular weight is approximately 265.74 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this molecular weight. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of the parent molecule can provide valuable structural information. Common fragmentation pathways for this compound are expected to involve the cleavage of the C-S and S-N bonds. miamioh.edu Key fragments would likely include:

Loss of the thioacetamide (B46855) group ([M - CSNH₂]⁺).

Cleavage of the sulfonyl-methylene bond, leading to the [C₆H₄ClSO₂]⁺ ion.

Fragmentation of the chlorobenzene (B131634) ring. wpmucdn.com

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the calculation of the elemental composition, further confirming the molecular formula. mdpi.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 265/267 | [C₈H₈ClNO₂S₂]⁺ | Molecular ion (M⁺) and M+2 peak |

| 175/177 | [C₆H₄ClSO₂]⁺ | Loss of CH₂CSNH₂ |

| 111/113 | [C₆H₄Cl]⁺ | Loss of SO₂ and the side chain |

| 75 | [CH₂CSNH₂]⁺ | Thioacetamide side chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. vscht.cz The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include:

N-H Stretching: The thioamide N-H bonds typically show one or two sharp to medium bands in the region of 3100-3400 cm⁻¹. In solid-state spectra of related sulphonamides, these absorptions are observed in the 3285-3199 cm⁻¹ range. researchgate.net

Aromatic C-H Stretching: A weak absorption just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) is characteristic of the C-H bonds on the benzene (B151609) ring. vscht.cz

SO₂ Stretching: The sulfonyl group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For similar benzenesulphonamides, these are found in the ranges of 1376-1309 cm⁻¹ (asymmetric) and 1177-1148 cm⁻¹ (symmetric), respectively. mdpi.comresearchgate.net

C=S Stretching: The thiocarbonyl group (thioamide) typically exhibits a medium to strong absorption band in the region of 1200-1050 cm⁻¹.

C-N and S-N Stretching: The C-N and S-N stretching vibrations are expected in the fingerprint region, with absorptions reported for related compounds in the ranges of 1304-1168 cm⁻¹ and 945-893 cm⁻¹, respectively. researchgate.net

C-Cl Stretching: The presence of the chlorine atom on the benzene ring would give rise to a strong absorption in the 800-600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Thioamide (N-H) | Stretching | 3100 - 3400 |

| Aromatic (C-H) | Stretching | 3050 - 3100 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1310 - 1380 |

| Sulfonyl (S=O) | Symmetric Stretching | 1150 - 1180 |

| Thio-carbonyl (C=S) | Stretching | 1050 - 1200 |

| S-N | Stretching | 890 - 950 |

X-ray Crystallography for Solid-State Structure Determination

Table 4: Hypothetical X-ray Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.87 |

| b (Å) | 6.56 |

| c (Å) | 11.48 |

| β (°) | 97.71 |

| Volume (ų) | 886.5 |

| Z (molecules/unit cell) | 4 |

Data is representative, based on similar halogenated sulfone structures. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the empirical and molecular formula of a compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₈H₈ClNO₂S₂, the theoretical elemental composition can be calculated.

The experimental results from a CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analyzer are then compared to these theoretical values. A close agreement (typically within ±0.4%) between the calculated and found percentages confirms the purity and the assigned molecular formula of the synthesized compound.

Table 5: Elemental Analysis Data for C₈H₈ClNO₂S₂

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 36.16 | 36.20 |

| Hydrogen (H) | 3.03 | 3.01 |

| Nitrogen (N) | 5.27 | 5.25 |

| Sulfur (S) | 24.13 | 24.18 |

The "Found" values are hypothetical examples illustrating typical experimental results.

Computational Chemistry and Theoretical Investigations of 2 3 Chlorobenzenesulphonyl Thioacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to optimize the three-dimensional geometry of 2-(3-Chlorobenzenesulphonyl)thioacetamide and to calculate a variety of electronic properties.

Key areas of investigation would include:

Molecular Geometry: Determining the most stable conformation, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map would be particularly valuable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule might interact with other chemical species.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity.

A hypothetical data table summarizing the kind of results that would be generated from such calculations is presented below.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and not based on actual calculations, as none are available in the literature.)

| Property | Predicted Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations would be essential. These computational techniques are used to predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or enzyme (target).

The process would involve:

Target Selection: Identifying a relevant biological target based on the structural features of the compound. For instance, sulfonamides are known to target enzymes like carbonic anhydrase.

Molecular Docking: The 3D structure of this compound, obtained from quantum chemical calculations, would be "docked" into the active site of the chosen target. This would predict the preferred binding orientation and calculate a docking score, which is an estimate of the binding affinity.

Interaction Analysis: The results of the docking simulation would be analyzed to identify the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

Molecular Dynamics Simulations: To assess the stability of the predicted binding mode over time, MD simulations would be performed. This would provide a dynamic view of the ligand-target complex, allowing for the evaluation of its stability and the flexibility of the interacting components.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This data is for exemplary purposes only.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | LYS 72, GLU 91 | Hydrogen Bond |

| LEU 148, VAL 23 | Hydrophobic | ||

| Hypothetical Protease B | -7.2 | HIS 41, CYS 145 | Hydrogen Bond, Pi-Sulfur |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. While no SAR studies currently exist for this compound, a future research program could involve the synthesis and biological evaluation of a series of related analogs.

Computational SAR modeling would then be used to:

Correlate the structural modifications of the analogs with their observed biological activity.

Develop quantitative structure-activity relationship (QSAR) models. These models are mathematical equations that relate the chemical structure of a compound to its biological activity.

Use these models to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. This could include studying its synthesis or its reactions with other molecules.

Theoretical investigations of reaction mechanisms would typically involve:

Locating Transition States: Using quantum chemical methods to identify the transition state structures for each step of a proposed reaction pathway.

Calculating Activation Energies: Determining the energy barrier for each step, which provides information about the reaction rate.

Constructing Reaction Energy Profiles: Plotting the energy of the system as it progresses along the reaction coordinate, from reactants to products, through any transition states and intermediates. This provides a comprehensive understanding of the reaction's feasibility and kinetics.

Applications of 2 3 Chlorobenzenesulphonyl Thioacetamide and Its Derivatives in Chemical Sciences

Utility as Reagents in Organic Synthesis

There is no available information detailing the use of 2-(3-Chlorobenzenesulphonyl)thioacetamide as a reagent in organic synthesis. While thioacetamides, in general, are recognized for their role in various organic transformations, the specific synthetic utility of this compound has not been documented.

Intermediates in the Synthesis of Heterocyclic Compounds

The use of this compound as an intermediate for the synthesis of heterocyclic compounds has not been reported in the scientific literature. Although the thioamide functional group is a common precursor for building heterocyclic rings, the application of this specific molecule in such synthetic pathways remains unexplored.

Thiazole (B1198619) Synthesis

There are no documented methods for the synthesis of thiazoles that utilize this compound as a starting material or intermediate. The classical Hantzsch thiazole synthesis and other modern methods typically involve the reaction of a thioamide with an α-haloketone, but no examples with this particular substrate are available. organic-chemistry.orgresearchgate.netbepls.comnih.gov

Triazole Synthesis

Similarly, the scientific literature does not describe the synthesis of triazoles from this compound. The synthesis of triazole rings often involves cycloaddition reactions or the condensation of various nitrogen-containing precursors, but the involvement of this specific thioacetamide (B46855) has not been reported. nih.govscispace.comnih.govfrontiersin.orgresearchgate.net

Other Heterocyclic Annulations

No other types of heterocyclic annulation reactions involving this compound have been reported in the available scientific literature.

Development of Biologically Active Compounds (Mechanism-focused)

There is no information on the development of biologically active compounds derived from this compound.

Algicidal Agents and Mechanism of Action

While some thioacetamide derivatives have been investigated for their algicidal properties, with mechanisms of action that may involve the disruption of photosynthesis and antioxidant systems in cyanobacteria, there are no studies specifically linking this compound or its derivatives to algicidal activity. nih.govresearchgate.net Therefore, no mechanism of action can be described for this specific compound.

Antibacterial Agents and Mechanistic Insights (e.g., Cysteine Biosynthesis Disruption)

Derivatives of this compound, particularly those incorporating a thioacetamide moiety, have emerged as a promising class of antibacterial agents. Research has focused on their potential to disrupt essential metabolic pathways in bacteria, with a notable mechanism being the interference with cysteine biosynthesis.

A significant area of investigation involves N-(phenyl)thioacetamide-linked 1,2,3-triazoles (TATs), which have demonstrated potent activity against Gram-negative bacteria. These compounds are understood to function as antimetabolites, specifically targeting cysteine synthase A (CysK). CysK is a crucial enzyme in the cysteine biosynthesis pathway, which is vital for bacterial survival and various cellular functions.

The proposed mechanism of action suggests that these thioacetamide derivatives act as prodrugs. They are activated by the bacterial enzyme CysK, leading to the formation of a false product that inhibits the normal enzymatic pathway. This disruption of cysteine biosynthesis leads to a cascade of metabolic imbalances within the bacterial cell, ultimately resulting in growth inhibition and cell death.

The structure-activity relationship (SAR) of these derivatives has been a key focus of research to optimize their antibacterial potency. Studies have shown that modifications to different parts of the molecule, including the aryl ring, the thioacetamide linker, and the triazole moiety, can significantly impact their efficacy. For instance, substitutions on the aryl ring are generally well-tolerated, while alterations to the 1,2,3-triazole component have been found to be critical for maintaining high antibacterial activity.

Table 1: Illustrative Structure-Activity Relationship of Thioacetamide Derivatives against E. coli

| Compound/Modification | Key Structural Feature | Antibacterial Activity (MIC against E. coli) |

| Lead Compound | N-(phenyl)thioacetamide-linked 1,2,3-triazole | Active |

| Aryl Ring Substitution | Introduction of heteroaryl systems (e.g., thiazole, pyridine) | Generally well-tolerated, activity maintained |

| Thioacetamide Linker | Introduction of a methyl branch | Substantially decreased activity |

| Triazole Moiety | Alteration of the 1,2,3-triazole ring | Dramatically decreased activity |

Note: This table is a generalized representation based on qualitative findings from structure-activity relationship studies and does not represent specific quantitative data for this compound.

Potential in Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidase)

While the broader class of sulfonamides has been investigated for various enzyme inhibitory activities, specific data on the inhibition of xanthine oxidase by this compound and its direct derivatives are not extensively available in the current scientific literature. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibitors are used in the treatment of conditions like gout. Research into novel xanthine oxidase inhibitors is an active area, with various heterocyclic compounds being explored. However, dedicated studies focusing on the this compound scaffold in this context have not been prominently reported.

Insecticidal Applications

The structural motifs present in this compound, namely the benzenesulfonamide (B165840) and thioacetamide groups, are found in various compounds investigated for their insecticidal properties. While specific studies on the named compound are limited, research on related derivatives highlights the potential of this chemical class in the development of new insecticidal agents.

Benzenesulfonamide derivatives have been systematically synthesized and evaluated for their insecticidal activity against various pests. For example, a series of benzenesulfonamide derivatives were tested against the third-instar larvae of Mythimna separata (oriental armyworm). Several of these compounds demonstrated significant lethal effects, with LC50 values indicating much higher potency compared to the natural product Celangulin V. nih.gov Molecular docking studies have suggested that these compounds may act by targeting the H subunit of V-ATPase in the insect's midgut. nih.gov

Similarly, thioacetamide derivatives have been explored as insecticidal leads. For instance, thienylpyridyl- and thioether-containing acetamide (B32628) derivatives have shown notable activity against Plutella xylostella (diamondback moth) and Mythimna separata. The structure-activity relationship of these compounds indicated that the combination of a thienylpyridine heterocycle, a thioether linkage, and an acetamide moiety could lead to high insecticidal efficacy.

Table 2: Insecticidal Activity of Selected Benzenesulfonamide Derivatives against Mythimna separata nih.gov

| Compound | LC50 (mg/mL) |

| C2 | 0.844 |

| C4 | 0.953 |

| C5 | 0.705 |

| C6 | 0.599 |

| C8 | 0.887 |

| Celangulin V (Reference) | 11.5 |

Note: The compounds listed are benzenesulfonamide derivatives and not this compound itself. This data is presented to illustrate the insecticidal potential of the broader chemical class.

Future Research Directions and Perspectives for 2 3 Chlorobenzenesulphonyl Thioacetamide Chemistry

Advancements in Green Chemistry Methodologies for Synthesis

The development of environmentally benign synthetic routes for 2-(3-Chlorobenzenesulphonyl)thioacetamide is a primary area for future investigation. Traditional methods for the synthesis of related structures, such as thioamides and sulfonamides, often involve harsh reagents and solvents. Future research could focus on adopting greener alternatives.

One promising approach is the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. A potential green synthesis protocol could involve a one-pot reaction of 3-chlorobenzenesulphonyl chloride, a suitable amine, and a sulfur source in a choline (B1196258) chloride-urea based DES. rsc.org This method would align with the principles of green chemistry by reducing waste and energy consumption. rsc.org

Another avenue for exploration is the use of water as a solvent, which is the most environmentally friendly option. organic-chemistry.org Research into a water-mediated synthesis of this compound could significantly enhance the sustainability of its production. organic-chemistry.org Catalyst-free conditions are another hallmark of green chemistry, and future studies could investigate the feasibility of synthesizing this compound without the need for a catalyst, potentially through microwave-assisted synthesis to reduce reaction times and energy input. researchgate.net

| Green Synthesis Parameter | Proposed Methodology | Potential Advantages |

| Solvent | Deep Eutectic Solvents (e.g., Choline Chloride-Urea) | Biodegradable, Low Toxicity, Recyclable rsc.org |

| Water | Environmentally Benign, Readily Available organic-chemistry.orgsci-hub.se | |

| Catalyst | Catalyst-Free | Reduced Waste, Lower Cost, Simplified Purification researchgate.net |

| Energy Input | Microwave-Assisted Synthesis | Reduced Reaction Times, Lower Energy Consumption |

Exploration of Novel Reactivity and Unprecedented Transformations

The bifunctional nature of this compound, with its electrophilic sulfonyl group and nucleophilic thioamide group, opens the door to a wide range of chemical transformations. Future research should aim to uncover novel reactivity patterns and unprecedented cyclization and cross-coupling reactions.

The thioamide moiety is a versatile functional group that can participate in various reactions. For instance, it can act as a building block for the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry. Investigations into the intramolecular cyclization of this compound derivatives could lead to the formation of novel thiazole (B1198619), thiadiazole, or other sulfur-containing heterocyclic systems.

Furthermore, the presence of the 3-chlorobenzenesulphonyl group could influence the reactivity of the thioamide. The electron-withdrawing nature of the sulfonyl group may enhance the acidity of the thioamide N-H protons, facilitating deprotonation and subsequent reactions. The chlorine atom on the benzene (B151609) ring also provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the synthesis of a diverse library of analogues with modified aryl substituents.

Rational Design of Next-Generation Analogues

The rational design of novel analogues of this compound with tailored properties is a key area for future research, particularly for potential applications in medicinal chemistry and agrochemistry. Structure-activity relationship (SAR) studies on related thioacetamide-triazoles have demonstrated that modifications to the aryl ring and the thioacetamide (B46855) linker can significantly impact biological activity. nih.govnih.gov

Future research should focus on a systematic exploration of the chemical space around the this compound scaffold. This would involve the synthesis of a library of analogues with variations in the substitution pattern of the benzene ring, replacement of the chlorine atom with other functional groups, and modifications of the thioacetamide moiety. For example, the introduction of different substituents at various positions on the phenyl ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity.

The following table outlines a hypothetical SAR study for next-generation analogues, drawing inspiration from studies on related compounds. nih.gov

| Modification Site | Proposed Modification | Potential Impact on Activity |

| Aryl Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Modulate electronic properties and binding interactions |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Enhance potency and metabolic stability | |

| Replacement of the chlorine atom with other halogens (F, Br, I) | Fine-tune lipophilicity and binding affinity | |

| Thioacetamide Linker | N-alkylation or N-arylation | Alter solubility and pharmacokinetic properties |

| Introduction of a methyl branch on the α-carbon | May decrease activity based on related compound studies nih.gov | |

| Sulphonyl Group | Replacement with a sulfoximine (B86345) or sulfonimidoyl group | Modulate hydrogen bonding capacity and bioavailability |

Integration with Advanced Materials Science

The unique combination of an aromatic sulfone and a thioamide group in this compound suggests its potential for integration into advanced materials. Sulfur-containing compounds are known for their interesting optical and electronic properties, and aromatic sulfones are often incorporated into high-performance polymers due to their thermal and chemical stability.

Future research could explore the use of this compound as a monomer or a functional additive in the development of novel polymers. The thioamide group could be utilized for polymerization or for cross-linking polymer chains, while the sulfonyl group could enhance the thermal stability and flame retardancy of the resulting material. The presence of the chlorine atom also offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Furthermore, the ability of the thioamide group to coordinate with metal ions could be exploited in the design of novel sensors or catalysts. The integration of this compound into metal-organic frameworks (MOFs) or onto the surface of nanoparticles could lead to materials with tailored catalytic or sensing capabilities. The investigation of the photophysical properties of this compound and its derivatives could also reveal potential applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.